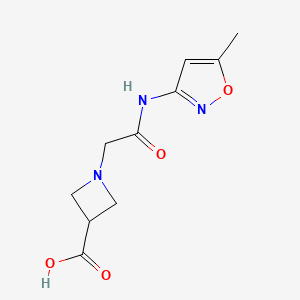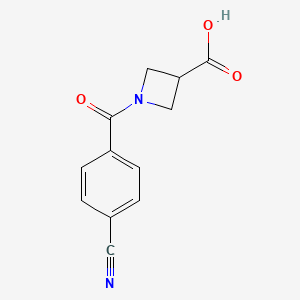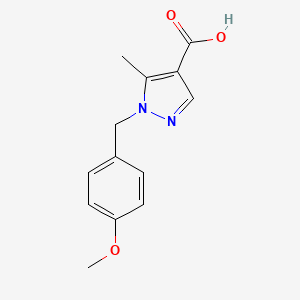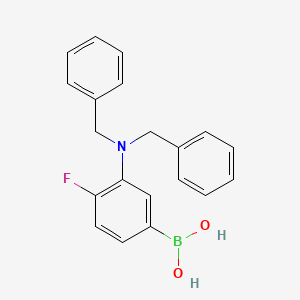
(3-(Dibenzylamino)-4-fluorophenyl)boronic acid
Overview
Description
(3-(Dibenzylamino)-4-fluorophenyl)boronic acid, also known as DBFPA, is a boronic acid derivative with a wide range of applications in scientific research. It is used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. DBFPA is a versatile reagent, with a wide range of reactivity and selectivity, making it a valuable tool for scientists.
Scientific Research Applications
Organic Synthesis and Catalysis
Sensor Development
Boronic acid derivatives are used in developing sensors for detecting sugars and other saccharides. The binding mechanism between boronic acids and diols underpins the design of sensors that can detect glucose levels in bodily fluids, an application critical for diabetes management. This sensing ability is enhanced by the fluorophenyl groups, which can alter the electron density and improve binding affinity (Sasmita Das et al., 2003).
Material Science
In materials science, boronic acid-functionalized nanoparticles have been explored for their potential in creating responsive systems. For instance, boronic acid-carrying nanoparticles can be used for the selective visual detection of fructose and other saccharides, showcasing their utility in developing smart materials and coatings that respond to environmental changes (C. Cannizzo et al., 2005).
Fluorescence Probes
Fluorophores containing boronic acid groups have been investigated for their spectral properties, particularly in the development of fluorescence probes for saccharides. The interaction between boronic acids and saccharides can lead to significant shifts in emission spectra, enabling the use of these compounds in bioimaging and as molecular probes for detecting glucose and other important biomolecules (Nicolas Dicesare, J. Lakowicz, 2001).
Safety And Hazards
properties
IUPAC Name |
[3-(dibenzylamino)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BFNO2/c22-19-12-11-18(21(24)25)13-20(19)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13,24-25H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYMCAKSVAPETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183606 | |
| Record name | Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dibenzylamino)-4-fluorophenyl)boronic acid | |
CAS RN |
1704069-71-5 | |
| Record name | Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1531338.png)
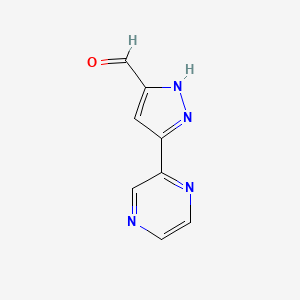

![1-[2-(Methylsulfanyl)benzoyl]azetidine-3-carboxylic acid](/img/structure/B1531341.png)
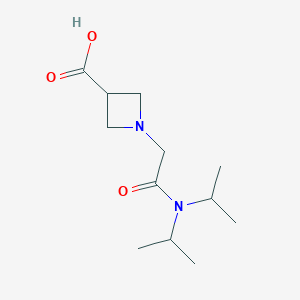
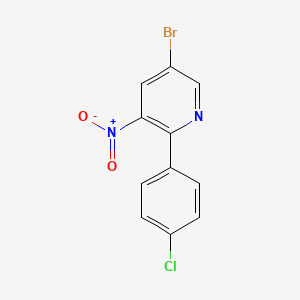



![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)
